molecular formula C13H20N4O9 B13424451 5-Azacytosine Dipentose

5-Azacytosine Dipentose

Cat. No.: B13424451
M. Wt: 376.32 g/mol
InChI Key: PMPQEZLXFDRWCO-NQWGPCKQSA-N
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Description

5-Azacytosine Dipentose is a derivative of 5-Azacytidine, a compound known for its potent growth inhibitory and cytotoxic properties. It acts as a demethylating agent by inhibiting DNA methyltransferase, making it a significant compound in the field of epigenetics and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Azacytosine involves reacting formic acid with dicyandiamide at 50-60°C, followed by the addition of acetic anhydride and ethanol. The reaction is carried out under reflux conditions to obtain a crude product, which is then purified to achieve high purity .

Industrial Production Methods

The industrial production of 5-Azacytosine Dipentose follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity and minimal impurities, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Azacytosine Dipentose undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain the core structure but exhibit different functional properties .

Mechanism of Action

5-Azacytosine Dipentose exerts its effects primarily by inhibiting DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of tumor suppressor genes and the induction of cytotoxicity in rapidly proliferating cells. The compound incorporates into DNA and RNA, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azacytosine Dipentose is unique due to its dual pentose structure, which enhances its stability and efficacy as a demethylating agent. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

Molecular Formula

C13H20N4O9

Molecular Weight

376.32 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one

InChI

InChI=1S/C13H20N4O9/c18-1-4-6(20)8(22)10(25-4)15-12-14-3-17(13(24)16-12)11-9(23)7(21)5(2-19)26-11/h3-11,18-23H,1-2H2,(H,15,16,24)/t4-,5-,6-,7-,8-,9-,10-,11-/m1/s1

InChI Key

PMPQEZLXFDRWCO-NQWGPCKQSA-N

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)NC3C(C(C(O3)CO)O)O

Origin of Product

United States

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